molecular formula C17H16ClNOS B5759469 (2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B5759469
M. Wt: 317.8 g/mol
InChI Key: XIKQLGPWVDPVCA-UHFFFAOYSA-N
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Description

(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that features a quinoline ring system attached to a chlorinated phenyl group with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-chloro-5-methylsulfanylbenzoyl chloride with 3,4-dihydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar chlorinated phenyl groups but different substituents.

    Quinoline Derivatives: Compounds with similar quinoline ring systems but different functional groups.

Uniqueness

(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to the combination of its chlorinated phenyl group and quinoline ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS/c1-21-13-8-9-15(18)14(11-13)17(20)19-10-4-6-12-5-2-3-7-16(12)19/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKQLGPWVDPVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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